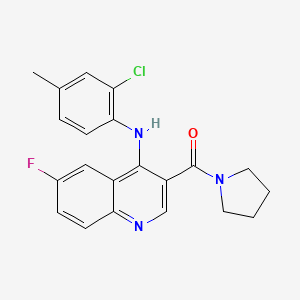

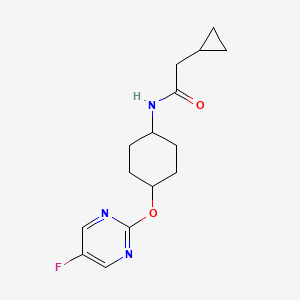

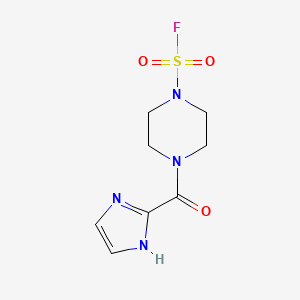

N-(4-amino-2-((4-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest is part of a class of chemicals that exhibit significant biological activity and have been the subject of various studies to understand their synthesis, structure, and potential applications in various fields excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, chlorination, and subsequent reactions with amines or other nucleophiles to form the desired benzamide derivatives. For instance, the condensation of 3-methoxybenzoic acid with ethane-1,2-diamine followed by chlorination and reaction with methyl 3-aminothiophene-2-carboxylate is a typical pathway (Huang et al., 2020).

Molecular Structure Analysis

The crystal structure of similar compounds has been determined, showing they belong to specific space groups with defined cell parameters. Density Functional Theory (DFT) is often used to compare optimized geometric bond lengths and angles with X-ray diffraction values (Huang et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to various derivatives with different functional groups, significantly altering their chemical behavior and biological activity. The synthesis of derivatives through reactions with aldehydes, hydrazine, or phenylisothiocyanate demonstrates this versatility (Bekircan et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure, solubility, and stability, are crucial for understanding their interaction with biological systems and potential applications. Crystallography provides insight into the arrangement of molecules and potential intermolecular interactions (Shang & Ha, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, potential biological activity, and interaction with other chemical entities, define the scope of applications for these compounds. Studies on their interaction with DNA, proteins, and cell membranes are particularly relevant for understanding their mode of action in biological systems (Gangjee et al., 2005).

Scientific Research Applications

Anticancer Potential

Research on compounds structurally related to N-(4-amino-2-((4-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide has demonstrated significant anticancer activity. For instance, the study by Gangjee et al. (2005) introduced N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues as dual inhibitors of dihydrofolate reductase and thymidylate synthase with potential as antitumor agents. These compounds showed dual inhibitory activity against key enzymes, suggesting a multifaceted approach to cancer treatment through enzyme inhibition (Gangjee et al., 2005).

Drug Discovery and Development

The synthesis and biological evaluation of compounds related to the chemical structure of interest have contributed significantly to drug discovery efforts. A study by Tiwari et al. (2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives, showcasing an environmentally friendly and rapid method. These compounds were evaluated for their antimicrobial activity, enzyme assay, docking study, and toxicity, highlighting the compound's versatility in developing new therapeutics (Tiwari et al., 2018).

Antimicrobial Activity

Derivatives of this compound have been explored for their antimicrobial properties. Research conducted by Mai et al. (1995) on thio analogues of dihydroalkoxybenzyloxopyrimidines, a class of non-nucleoside reverse transcriptase inhibitors, found these compounds to selectively inhibit HIV-1 multiplication in vitro, demonstrating the compound's potential in antimicrobial therapy (Mai et al., 1995).

Enzyme Inhibition for Therapeutic Applications

The design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, as shown by Gangjee et al. (2009), served as dual inhibitors of thymidylate synthase and dihydrofolate reductase. This study underlines the therapeutic applications of such compounds in targeting multiple enzymes involved in cancer cell proliferation, thereby offering a promising avenue for the development of antitumor agents (Gangjee et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, thereby disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, affecting pathways related to cell growth and proliferation .

Result of Action

Similar compounds have shown cytotoxic activities against certain cell lines, suggesting that they may induce cell death .

properties

IUPAC Name |

N-[4-amino-2-[(4-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-3-28-16-10-8-15(9-11-16)19(26)23-17-18(22)24-21(25-20(17)27)29-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,23,26)(H3,22,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAASGJPUDTUANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

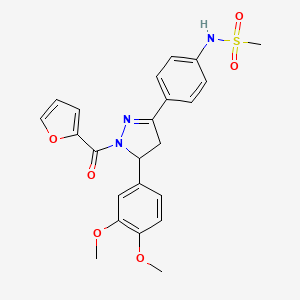

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)

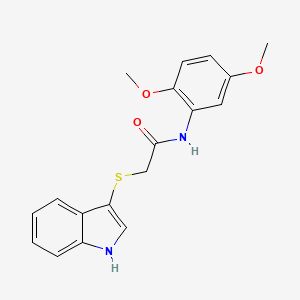

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498159.png)

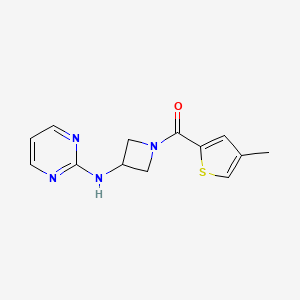

![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)

![N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)